REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH:6]=O)[CH3:5].[NH:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:10]=[N:9]1.CI>O>[CH3:5][N:4]1[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:16]=[N:8]1.[CH3:3][N:9]1[CH:10]=[C:11]2[C:16]([CH:15]=[CH:14][CH:13]=[C:12]2[C:17]([O:19][CH3:20])=[O:18])=[N:8]1 |f:0.1|
|
Name
|
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
by stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
further at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
by stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The insolubles were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (80 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=2C(=CC=CC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C=CC=C(C2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH:6]=O)[CH3:5].[NH:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:10]=[N:9]1.CI>O>[CH3:5][N:4]1[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:16]=[N:8]1.[CH3:3][N:9]1[CH:10]=[C:11]2[C:16]([CH:15]=[CH:14][CH:13]=[C:12]2[C:17]([O:19][CH3:20])=[O:18])=[N:8]1 |f:0.1|
|
Name
|
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
by stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
further at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
by stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The insolubles were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (80 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=2C(=CC=CC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C=CC=C(C2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |